molecular formula C17H28BNO5 B13726750 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

Cat. No.: B13726750
M. Wt: 337.2 g/mol
InChI Key: LHPOISYJBBEZRN-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is an organic compound that features a pyridine ring substituted with a boronate ester and a triethylene glycol monomethyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.

    Attachment of the Triethylene Glycol Monomethyl Ether Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with triethylene glycol monomethyl ether.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridines.

Scientific Research Applications

2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems and as a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The triethylene glycol monomethyl ether group enhances the compound’s solubility and stability, facilitating its use in different environments.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound shares the triethylene glycol monomethyl ether group but lacks the pyridine and boronate ester functionalities.

    2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine: This compound contains the pyridine and boronate ester groups but lacks the triethylene glycol monomethyl ether group.

Uniqueness

2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the boronate ester and triethylene glycol monomethyl ether groups allows for versatile applications in synthesis, materials science, and potential therapeutic uses.

Properties

Molecular Formula

C17H28BNO5

Molecular Weight

337.2 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H28BNO5/c1-13-11-14(18-23-16(2,3)17(4,5)24-18)12-19-15(13)22-10-9-21-8-7-20-6/h11-12H,7-10H2,1-6H3

InChI Key

LHPOISYJBBEZRN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOCCOC)C

Origin of Product

United States

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